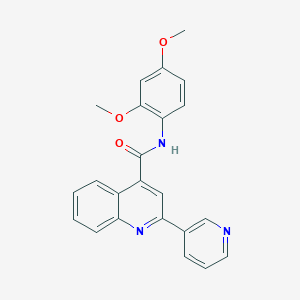

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

説明

N-(2,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl group attached via an amide linkage at the 4-position of the quinoline core and a pyridin-3-yl substituent at the 2-position. The dimethoxy groups may enhance solubility and modulate electronic interactions, while the pyridinyl moiety could facilitate π-π stacking in target binding .

特性

分子式 |

C23H19N3O3 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-16-9-10-20(22(12-16)29-2)26-23(27)18-13-21(15-6-5-11-24-14-15)25-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,26,27) |

InChIキー |

WANJCCHXLHBTPE-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

N-(2,4-ジメトキシフェニル)-2-(ピリジン-3-イル)キノリン-4-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: 存在する官能基に応じて、求核置換反応または求電子置換反応。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基または酸触媒の存在下でのハロゲン化誘導体。

主要な生成物

これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化によってキノリンN-オキシドが生成される場合がありますが、還元によってアミン誘導体が生成される可能性があります。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 生物学的プロセスを研究するためのプローブとして。

医学: 生物学的標的に結合する能力により、がんなどの病気の潜在的な治療薬として。

工業: 特定の特性を持つ新しい材料の開発に使用されます。

化学反応の分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been studied for its potential as an anticancer agent . Quinoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways. For instance, similar compounds have shown effective inhibition of Aurora-A kinase, which is critical in cancer cell proliferation .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated significant activity against pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound’s structure allows it to interact with specific enzymes involved in metabolic pathways. Studies have shown that quinoline derivatives can inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. For instance, compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide have exhibited IC50 values indicating effective inhibition .

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | Aurora-A kinase | 0.16 ± 0.03 | |

| Antimicrobial | Various pathogens | Varies | |

| LOX Inhibition | Lipoxygenase | 10 |

Table 2: Comparison with Similar Compounds

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Quinoline-4-carboxamide | Core structure | Anticancer |

| 3,4-Dimethoxyphenyl derivatives | Methoxy substituents | Antimicrobial |

| Pyridin-2-ylmethyl derivatives | Pyridine ring | Enzyme inhibition |

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, demonstrated significant cytotoxic effects against HCT116 and MCF7 cell lines. The compound exhibited an IC50 value of approximately 0.39 μM against HCT116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

In a screening study of various quinoline derivatives against common bacterial strains, N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide showed promising results with effective inhibition of growth against Staphylococcus aureus and Escherichia coli .

作用機序

N-(2,4-ジメトキシフェニル)-2-(ピリジン-3-イル)キノリン-4-カルボキサミドの作用機序は、酵素、受容体、またはDNAなどの分子標的との相互作用を伴います。 特定の経路と標的は、生物学的コンテキストと化合物の構造活性関係によって異なります。

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and physicochemical properties of closely related quinoline-4-carboxamide derivatives:

Key Observations:

Substituent Diversity :

- The target compound uniquely combines pyridin-3-yl and 2,4-dimethoxyphenyl groups. In contrast, analogs like 7 () use bulkier naphthyl groups, which may reduce solubility but enhance hydrophobic interactions .

- introduces a 3,4-dimethoxyphenethyl chain, increasing flexibility and molecular weight compared to the target’s direct amide linkage .

Electronic and Steric Effects :

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (385.42 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol), similar to most analogs.

- Melting Points : Higher melting points (e.g., 261–262°C in ) correlate with crystalline stability, which may be advantageous for formulation .

- Purity : While purity data for the target are absent, analogs in –2 achieve >97% purity via HPLC, indicating robust synthetic protocols .

生物活性

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core with a pyridine ring and a dimethoxyphenyl substituent. The unique arrangement of these functional groups is believed to influence its interaction with various biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Structure | Potential for various biological applications due to specific substitutions. |

Antimicrobial Properties

Quinoline derivatives, including N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, have demonstrated significant antimicrobial activity. Research has shown that certain substituted quinolines exhibit higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. For instance, compounds with similar structural frameworks have been reported to inhibit cancer cell growth through mechanisms such as inducing DNA damage and promoting cell cycle arrest . The compound's ability to interact with key molecular targets involved in cancer progression suggests potential therapeutic applications.

The mechanism of action for N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, disrupting replication and transcription processes.

- Metal Ion Chelation : The pyridine moiety can chelate metal ions, affecting various biochemical pathways essential for cell survival.

Case Studies and Research Findings

- Antimycobacterial Activity :

- Anticancer Efficacy :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。